molecular formula C17H18Cl2N4O3S B2644807 Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-37-9

Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2644807
CAS No.: 946236-37-9
M. Wt: 429.32
InChI Key: QDJOEZZSHXOANQ-UHFFFAOYSA-N
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Description

Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a combination of thiazole, piperazine, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of 2,3-dichloroaniline with piperazine under controlled conditions to form the 2,3-dichlorophenylpiperazine intermediate.

    Thiazole Ring Formation: The intermediate is then reacted with a thiazole derivative, which can be synthesized from thioamides and α-haloketones.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the oxoethyl side chain, potentially converting it to an alcohol.

    Substitution: The aromatic dichlorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazole and piperazine derivatives in various chemical reactions.

Biology

Biologically, Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate exerts its effects is likely related to its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiazole ring may bind to enzymes or other proteins, modulating their activity. The carbamate group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
  • Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
  • Methyl (4-(2-(4-(3,4-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Uniqueness

Compared to these similar compounds, Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to the specific positioning of the dichloro groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity and binding properties, potentially leading to different biological activities and applications.

Properties

IUPAC Name

methyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O3S/c1-26-17(25)21-16-20-11(10-27-16)9-14(24)23-7-5-22(6-8-23)13-4-2-3-12(18)15(13)19/h2-4,10H,5-9H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJOEZZSHXOANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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